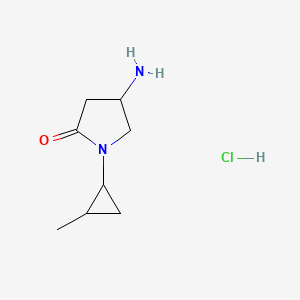

4-Amino-1-(2-methylcyclopropyl)pyrrolidin-2-one hydrochloride

Descripción

Propiedades

IUPAC Name |

4-amino-1-(2-methylcyclopropyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c1-5-2-7(5)10-4-6(9)3-8(10)11;/h5-7H,2-4,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEMGFDWLFONJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1N2CC(CC2=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354951-36-2 | |

| Record name | 4-amino-1-(2-methylcyclopropyl)pyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Amino-1-(2-methylcyclopropyl)pyrrolidin-2-one hydrochloride is explored for its potential therapeutic properties, particularly in:

- Neurological Disorders : The compound's structural similarities to known neuroactive agents suggest it could modulate neurotransmitter systems, potentially aiding in the treatment of conditions such as depression or anxiety.

- Anticancer Research : Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties, warranting further investigation into this compound's efficacy against various cancer cell lines.

Synthesis of Heterocyclic Compounds

This compound serves as a versatile building block for synthesizing more complex heterocyclic structures. Its reactivity can be harnessed to create derivatives that may possess enhanced biological activities or novel pharmacological profiles.

Biological Studies

Research utilizing this compound has focused on:

- In Vitro Studies : Investigations into its interaction with specific biological targets, including enzymes and receptors, to elucidate its mechanism of action.

- In Vivo Studies : Animal models are employed to assess the pharmacokinetics and pharmacodynamics of the compound, providing insights into its therapeutic potential and safety profile.

Comparación Con Compuestos Similares

Structural Analogues of Pyrrolidin-2-one Derivatives

(a) 1-Aminopyrrolidin-2-one Hydrochloride

- Structure: Lacks the 2-methylcyclopropyl group; substituent is a simple amino group.

- Properties : Molecular weight 136.58 g/mol, melting point 227°C, and boiling point 91.1°C .

- Key Differences : The absence of the cyclopropane ring reduces steric hindrance and lipophilicity compared to the target compound. This may influence solubility and binding affinity in biological systems.

(b) 4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one Hydrochloride

- Structure : Features a 2-methoxyphenyl substituent instead of 2-methylcyclopropyl.

- Properties: CAS 924866-05-7; used in industrial and scientific research.

- Key Differences: The methoxyphenyl group introduces π-π stacking capabilities, which the methylcyclopropyl group cannot provide. This may enhance binding to aromatic residues in proteins.

(c) Pregabalin Lactam (4-Isobutylpyrrolidin-2-one)

- Structure: Isobutyl substituent at the 4-position instead of amino and cyclopropyl groups.

- Properties : A lactam form of Pregabalin (CAS 61312-87-6), used as an impurity reference standard .

(d) 4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one Hydrochloride

- Structure: Phenoxyethyl substituent replaces methylcyclopropyl.

- Properties: Discontinued commercial availability (CymitQuimica Ref: 10-F674458) but highlights substituent flexibility in pyrrolidinone derivatives .

- Key Differences: The phenoxyethyl group adds both aromaticity and chain flexibility, which may influence metabolic stability.

Comparative Data Table

| Compound Name | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| Target Compound | 2-Methylcyclopropyl | Not reported | Not reported | Cyclopropane-induced ring strain |

| 1-Aminopyrrolidin-2-one Hydrochloride | None | 136.58 | 227 | High polarity, low steric hindrance |

| 4-Amino-1-(2-methoxyphenyl) derivative | 2-Methoxyphenyl | Not reported | Not reported | Aromatic interaction potential |

| Pregabalin Lactam | Isobutyl | ~157.23 (base form) | Not reported | High lipophilicity |

| 4-Amino-1-(2-phenoxyethyl) derivative | Phenoxyethyl | Not reported | Not reported | Flexible chain, aromatic moiety |

Functional and Pharmacological Implications

- Cyclopropane Substituent: The 2-methylcyclopropyl group in the target compound introduces ring strain, which may enhance reactivity or conformational rigidity compared to non-cyclic substituents (e.g., phenoxyethyl) .

- Amino Group Position: The 4-amino group (common in all listed compounds) likely serves as a hydrogen bond donor, critical for target binding. Differences in substituent electronic effects (e.g., methoxyphenyl vs. methylcyclopropyl) could modulate this interaction .

Métodos De Preparación

Pyrrolidin-2-one Core Synthesis

The pyrrolidin-2-one nucleus is typically prepared by cyclization reactions starting from appropriate amino acid derivatives or lactam precursors. One established method involves:

- Alkylation of 2-pyrrolidone with a reactive alkylating agent such as 2-methylcyclopropyl halide or tosylate in a basic medium (e.g., alkaline alcoholate).

- The reaction is carried out in solvents like benzene, toluene, or xylene under controlled temperature conditions to promote nucleophilic substitution at the nitrogen atom.

This process is supported by examples of benzylated pyrrolidone derivatives undergoing alkylation and subsequent transformations, as described in patent literature.

Introduction of the 2-Methylcyclopropyl Group

The 2-methylcyclopropyl substituent can be introduced via:

- Reductive amination of the pyrrolidin-2-one intermediate with 2-methylcyclopropanecarbaldehyde.

- This involves reacting the amino group of the pyrrolidinone with the aldehyde in the presence of a mild base (e.g., sodium bicarbonate) in a mixed solvent system such as tetrahydrofuran (THF) and methanol.

- After imine formation, reduction with sodium borohydride yields the corresponding N-(2-methylcyclopropyl) derivative.

This reductive amination approach is consistent with synthetic methods used for related cyclopropylamine derivatives.

Formation of the Hydrochloride Salt

The free base 4-amino-1-(2-methylcyclopropyl)pyrrolidin-2-one is converted to its hydrochloride salt by:

- Treatment with hydrochloric acid in an appropriate solvent such as methanol or cyclopentyl methyl ether (CPME).

- Stirring at room temperature for several hours, followed by concentration under reduced pressure.

- Purification by recrystallization from solvents like methanol/isopropyl ether yields the hydrochloride salt as a stable crystalline solid.

This salt formation step enhances compound stability, facilitates isolation, and improves handling properties.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation of 2-pyrrolidone | 2-methylcyclopropyl halide, base (alkaline alcoholate) | Benzene, toluene, or xylene | 60–80 °C | Several hours | ~70–80 | Controlled alkylation on nitrogen |

| Reductive amination | 2-methylcyclopropanecarbaldehyde, NaHCO3, NaBH4 | THF/MeOH | 0–60 °C | 2–3 hours | 75–85 | Imine formation followed by reduction |

| Hydrochloride salt formation | HCl (4 M), MeOH or CPME | Methanol or CPME | Room temperature | 3–7 hours | 77–90 | Recrystallization for purity |

Analytical and Purity Data

- The hydrochloride salt typically exhibits a melting point in the range of 190–200 °C.

- Purity is confirmed by high-performance liquid chromatography (HPLC) with purity >99%.

- Structural confirmation is achieved by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

- The molecular formula is C8H15ClN2O with a molecular weight of approximately 190.67 g/mol.

Q & A

Q. What are the common synthetic routes for preparing 4-Amino-1-(2-methylcyclopropyl)pyrrolidin-2-one hydrochloride, and what key reaction steps are involved?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:

Cyclopropanation : Introducing the 2-methylcyclopropyl group via transition-metal-catalyzed cyclopropanation (e.g., using dichlorozinc or Simmons-Smith reagents) .

Pyrrolidinone Formation : Ring-closing reactions (e.g., intramolecular lactamization) to form the pyrrolidin-2-one core .

Amination : Introducing the amino group via nucleophilic substitution or reductive amination .

Hydrochloride Salt Formation : Acidic workup to isolate the hydrochloride salt .

Purification steps (e.g., recrystallization, column chromatography) and characterization (NMR, HPLC) are critical .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer : Key techniques include:

- HPLC : Purity assessment (>95% by reverse-phase chromatography with UV detection) .

- NMR Spectroscopy : Structural confirmation (¹H/¹³C NMR for backbone and substituent analysis) .

- Mass Spectrometry (MS) : Molecular ion verification (ESI-MS or HRMS) .

- Melting Point Determination : Consistency with literature values (e.g., ~227°C for similar pyrrolidinone derivatives) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound, considering its strained cyclopropane ring?

- Methodological Answer :

- Catalyst Screening : Use chiral catalysts (e.g., Rh₂(OAc)₄) to enhance enantioselectivity in cyclopropanation .

- Temperature Control : Maintain low temperatures (–20°C) during cyclopropane formation to minimize ring-opening side reactions .

- Protecting Groups : Temporarily protect the amino group with Boc or Fmoc to prevent undesired interactions during synthesis .

- AI-Driven Retrosynthesis : Leverage tools like Pistachio or Reaxys databases to predict optimal reaction pathways and yields .

Q. What methodologies are recommended for resolving contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Purity Verification : Re-analyze compound purity via HPLC-MS to rule out impurities masking bioactivity .

- Stereochemical Confirmation : Use chiral HPLC or X-ray crystallography to validate stereochemistry, as incorrect configurations can nullify activity .

- Binding Assays : Perform competitive inhibition studies (e.g., SPR or ITC) to compare experimental binding affinities with docking predictions .

- Embedded Experimental Design : Combine quantitative bioactivity data with qualitative process observations to identify methodological gaps (e.g., solvent effects) .

Q. How can advanced computational modeling techniques be applied to study the interaction of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over time (e.g., with GROMACS) to assess stability .

- Molecular Docking : Use AutoDock Vina to predict binding poses against targets like kinases or GPCRs, validated by mutagenesis studies .

- ADMET Prediction : Apply tools like SwissADME to model absorption, metabolism, and toxicity profiles early in development .

Q. What strategies should be employed to investigate the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes or hepatocytes to identify major metabolites via LC-MS/MS .

- CYP450 Inhibition Screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

- In Vivo Pharmacokinetics : Administer to rodent models and measure plasma half-life, clearance, and bioavailability .

- Stable Isotope Labeling : Use ¹³C/²H-labeled analogs to track metabolic pathways quantitatively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.